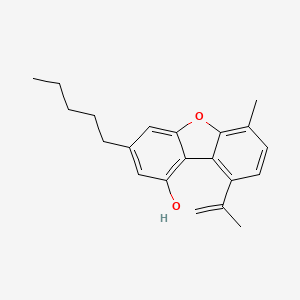
Dehydrocannabifuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrocannabifuran is a phytocannabinoid found in Cannabis sativa L. It is a naturally occurring compound that has garnered interest due to its structural similarity to other well-known cannabinoids. This compound is part of a diverse group of isoprenylated resorcinyl polyketides, which are known for their various biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dehydrocannabifuran can be synthesized through the aromatization of the menthyl moiety of cannabielsoin to yield the thymyl moiety of this compound . This process involves specific reaction conditions that facilitate the transformation of the chemical structure.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, it is typically isolated from aged samples of hashish or cannabis smoke condensate . The compound is available as an analytical reference standard, often in a solution of acetonitrile .
Analyse Chemischer Reaktionen
Types of Reactions: Dehydrocannabifuran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired transformation and the nature of the reaction.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different functional groups.
Wissenschaftliche Forschungsanwendungen
Dehydrocannabifuran has several scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a reference standard for analytical purposes. It helps in the identification and quantification of cannabinoids in various samples .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules .
Medicine: this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with cannabinoid receptors makes it a candidate for further exploration in medical research .
Industry: In the industrial sector, this compound is used in the development of new products and formulations that leverage its unique properties. Its role in the cannabis industry is particularly noteworthy .
Wirkmechanismus
The mechanism of action of dehydrocannabifuran involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. These receptors are widely distributed in the central nervous system and peripheral tissues. This compound mimics the effects of endogenous cannabinoids, leading to various biological responses .
Vergleich Mit ähnlichen Verbindungen
- Cannabifuran
- Cannabioxepane
- Cannabicoumaronone
These compounds share a common core structure but differ in their specific functional groups and biological effects .
Eigenschaften
CAS-Nummer |
56154-59-7 |
|---|---|
Molekularformel |
C21H24O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
6-methyl-3-pentyl-9-prop-1-en-2-yldibenzofuran-1-ol |
InChI |
InChI=1S/C21H24O2/c1-5-6-7-8-15-11-17(22)20-18(12-15)23-21-14(4)9-10-16(13(2)3)19(20)21/h9-12,22H,2,5-8H2,1,3-4H3 |
InChI-Schlüssel |
NAGBBYZBIQVPIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C2C(=C1)OC3=C(C=CC(=C23)C(=C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


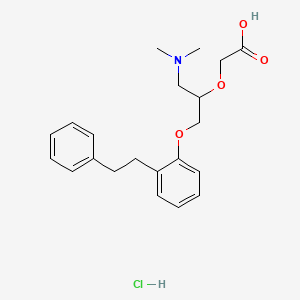
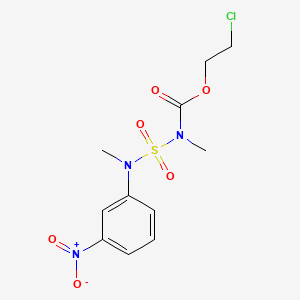
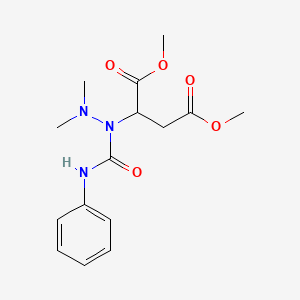
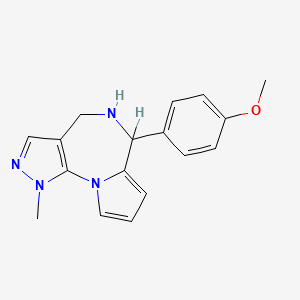
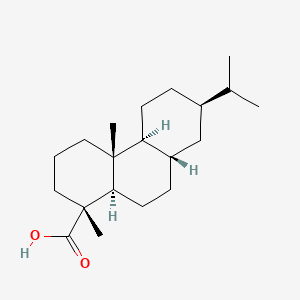
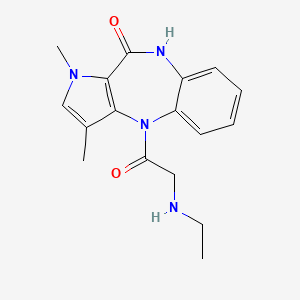
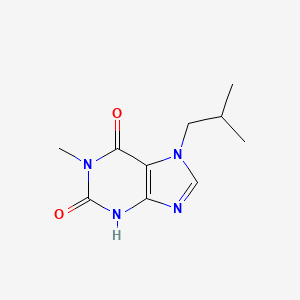
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
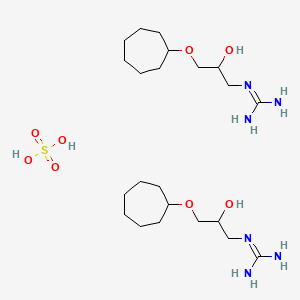
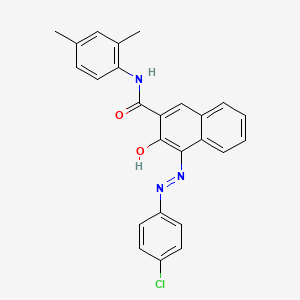
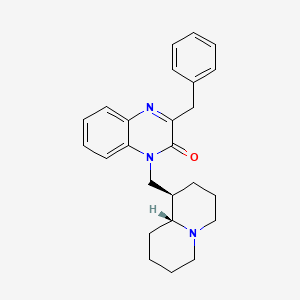
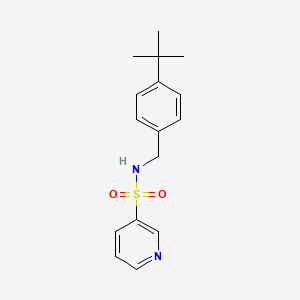
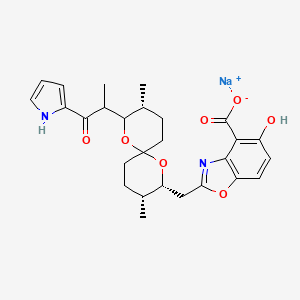
![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
